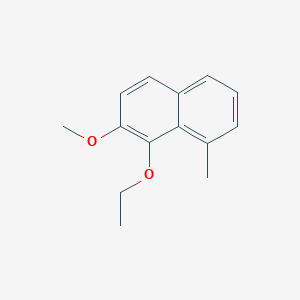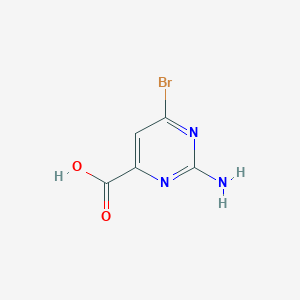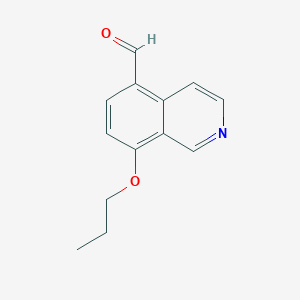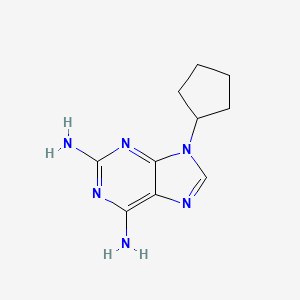
N-(7-Methyl-4-oxochroman-3-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(7-Methyl-4-oxochroman-3-yl)acetamide is an organic compound that belongs to the class of chroman derivatives. Chromans are known for their diverse biological activities and are often used in the synthesis of various pharmaceuticals and agrochemicals. This compound, in particular, has a chroman ring structure with a methyl group at the 7th position and an acetamide group at the 3rd position.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(7-Methyl-4-oxochroman-3-yl)acetamide typically involves the following steps:
Formation of the Chroman Ring: The chroman ring can be synthesized through the cyclization of appropriate phenolic precursors with aldehydes or ketones under acidic conditions.
Introduction of the Methyl Group: The methyl group can be introduced at the 7th position through Friedel-Crafts alkylation using methyl chloride and a Lewis acid catalyst such as aluminum chloride.
Acetylation: The final step involves the acetylation of the 3rd position with acetic anhydride in the presence of a base like pyridine to form the acetamide group.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can further enhance the efficiency of the process.
Analyse Des Réactions Chimiques
Types of Reactions
N-(7-Methyl-4-oxochroman-3-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the carbonyl group can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The acetamide group can undergo nucleophilic substitution reactions with reagents like amines or alcohols to form corresponding amides or esters.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Ammonia or primary amines in ethanol.
Major Products
Oxidation: Quinones.
Reduction: Alcohols.
Substitution: Amides or esters.
Applications De Recherche Scientifique
N-(7-Methyl-4-oxochroman-3-yl)acetamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various heterocyclic compounds.
Biology: Studied for its potential antioxidant and anti-inflammatory properties.
Medicine: Investigated for its potential use in the treatment of neurodegenerative diseases due to its ability to modulate oxidative stress.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of N-(7-Methyl-4-oxochroman-3-yl)acetamide involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate oxidative stress by scavenging free radicals and inhibiting the activity of pro-oxidant enzymes. Additionally, it may interact with specific receptors in the nervous system to exert neuroprotective effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(4-Hydroxy-3-methoxyphenyl)acetamide: Known for its analgesic and antipyretic properties.
N-(2-Hydroxyphenyl)acetamide: Commonly used as an analgesic and antipyretic agent.
Uniqueness
N-(7-Methyl-4-oxochroman-3-yl)acetamide is unique due to its chroman ring structure, which imparts distinct biological activities compared to other acetamide derivatives. Its ability to modulate oxidative stress and potential neuroprotective effects make it a compound of interest in medicinal chemistry.
Propriétés
Numéro CAS |
54444-51-8 |
|---|---|
Formule moléculaire |
C12H13NO3 |
Poids moléculaire |
219.24 g/mol |
Nom IUPAC |
N-(7-methyl-4-oxo-2,3-dihydrochromen-3-yl)acetamide |
InChI |
InChI=1S/C12H13NO3/c1-7-3-4-9-11(5-7)16-6-10(12(9)15)13-8(2)14/h3-5,10H,6H2,1-2H3,(H,13,14) |
Clé InChI |
KRAILZMYIRVZPU-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2=C(C=C1)C(=O)C(CO2)NC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![3-Phenyl-1-oxa-2,4,8-triazaspiro[4.5]dec-2-ene](/img/structure/B11887946.png)






![4-(4-Methylpiperazin-1-yl)-1H-pyrrolo[2,3-d]pyrimidine](/img/structure/B11887995.png)
![6-[(Z)-hydroxyiminomethyl]-4-phenyl-1H-pyrimidin-2-one](/img/structure/B11887999.png)
![3,4-dihydro-2H-[1,3]oxazino[3,2-a]indole-10-carboxylic acid](/img/structure/B11888001.png)
![Methyl 2-[(trimethylsilyl)oxy]-1,2-oxazolidine-5-carboxylate](/img/structure/B11888010.png)
